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molecular formula C11H12ClNO B1316199 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one CAS No. 135219-84-0

2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one

Cat. No. B1316199
M. Wt: 209.67 g/mol
InChI Key: SROAFDPESDGHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07598384B2

Procedure details

In analogy to (Shanazarov, A. K.; Kuzovkin, V. A.; Chistjakov, V. V.; Granik, V. G. Khim. Geterotsikl. Soedin. 1991, (1) 86-92) 7,7-dimethyl-7,8-dihydro-1H,6H-quinoline-2,5-dione was treated with phosphoryl chloride (POCl3) to give the title compound as a gray solid in 60% yield.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:11][C:10]2[NH:9][C:8](=O)[CH:7]=[CH:6][C:5]=2[C:4](=[O:13])[CH2:3]1.P(Cl)(Cl)([Cl:17])=O>>[Cl:17][C:8]1[CH:7]=[CH:6][C:5]2[C:4](=[O:13])[CH2:3][C:2]([CH3:14])([CH3:1])[CH2:11][C:10]=2[N:9]=1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C=2C=CC(NC2C1)=O)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=2CC(CC(C2C=C1)=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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